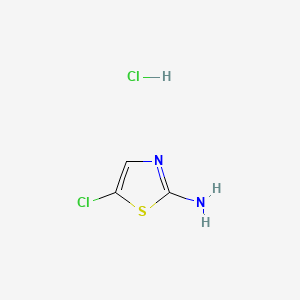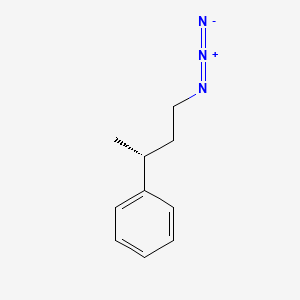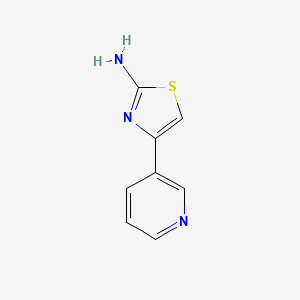
3-Methyl-2-benzoxazolinone
概要
説明
3-Methyl-2-benzoxazolinone is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Properties
3-Methyl-2-benzoxazolinone and its derivatives have been extensively studied for their pharmacological properties. For instance, novel derivatives have been synthesized, exhibiting significant anti-nociceptive activities. Such compounds, when tested in animal models, have shown a capability to induce anti-nociception, which is a reduction in pain sensation (Calis, Gökhan & Erdoğan, 2001). Additionally, other derivatives have shown antimicrobial activities, particularly against certain bacteria and yeast-like fungi, indicating potential applications in fighting infections (Erol, Calis & Yuluǧ, 1996).
Analgesic and Anti-Inflammatory Activities
Further research has explored the analgesic and anti-inflammatory activities of this compound derivatives. Certain Mannich bases of 5-nitro-2-benzoxazolinones have demonstrated promising in vivo anti-inflammatory and analgesic activities in bioassays. These compounds, particularly those with electron-withdrawing substituents, have shown higher analgesic activities than their anti-inflammatory properties, suggesting potential as pain relievers (Köksal et al., 2007). Another study reported on compounds containing 5-methyl-2-benzoxazolinone with significant analgesic-anti-inflammatory and antimicrobial activities, underscoring the diverse therapeutic potential of these compounds (Salgin-Gokşen et al., 2007).
Chemical Characterization and Natural Occurrence
The chemical characterization and natural occurrence of benzoxazolinone compounds have been a focus of some studies. For instance, benzoxazolinone precursors have been isolated and identified from the flowers of Consolida orientalis, expanding the understanding of these compounds in the plant kingdom (Ozden et al., 1992). Moreover, an experimental and theoretical investigation into the thermochemistry of this compound has provided insights into its energetic properties and reactivity (Silva, Costa & Ribeiro da Silva, 2021).
Mass Spectrometric Analysis
Mass spectrometric characterization of benzoxazinoid glycosides, including derivatives of this compound, from wheat seedlings has been conducted. This research contributes to the understanding of the defense compounds in wheat and their potential health-promoting effects (de Bruijn et al., 2016).
Safety and Hazards
将来の方向性
The determination of the reliable thermodynamic properties of 2-benzoxazolinone derivatives is the main goal of ongoing research . Some correlations are being established between the energetic properties determined and the structural characteristics of the title compounds, and the reactivity of this class of compounds is also being evaluated .
作用機序
Biochemical Pathways
3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone (BOA), a heterocyclic compound whose structure consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms . BOA is known to have multiple functions in maize metabolism, including defense against numerous pests and pathogens .
生化学分析
Biochemical Properties
3-Methyl-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for developing antimicrobial agents . It interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to the disruption of bacterial growth . Additionally, this compound has been found to interact with certain plant enzymes, contributing to its role as a natural pesticide .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In plant cells, this compound acts as an allelochemical, inhibiting the growth of competing plant species by interfering with their cellular metabolism . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in plant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of a functional cell wall . This binding interaction leads to the accumulation of cell wall precursors, ultimately causing cell lysis . In plants, this compound interferes with enzyme activity involved in cellular metabolism, leading to the production of reactive oxygen species and subsequent cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that this compound maintains its antimicrobial activity for several weeks, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial and antifungal activity without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. In plants, it is metabolized through a series of enzymatic reactions, leading to the production of secondary metabolites that contribute to its allelopathic effects . The compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity and its impact on plant growth and development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In plants, the compound is transported to different tissues, where it accumulates and exerts its allelopathic effects . The distribution of this compound within cells is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In plant cells, this compound is localized to the chloroplasts and mitochondria, where it interferes with cellular metabolism and energy production . This localization is essential for the compound’s allelopathic effects and its role in plant defense mechanisms .
特性
IUPAC Name |
3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMRRLXXFHXMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176295 | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21892-80-8 | |
| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Methyl-2-benzoxazolinone?
A: this compound is a derivative of 2-benzoxazolinone. Its structure has been confirmed through techniques like IR and NMR spectroscopy, as well as X-ray diffraction for crystal structure analysis []. While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight the impact of the methyl group on the molecule's enthalpy [].
Q2: How does the presence of a methyl group influence the thermodynamic properties of this compound?
A: Research indicates that the addition of a methyl group to the 2-benzoxazolinone structure leads to a quantifiable change in enthalpy. This enthalpic increment has been compared with similar effects observed in other structurally related compounds []. This information contributes to understanding the relationship between structure and energetic properties in this class of compounds.
Q3: What are the potential phytotoxic effects of this compound?
A: Studies have demonstrated that this compound exhibits phytotoxicity, particularly affecting the early growth of certain weeds. Its impact was tested on Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor, with results showing a negative influence on root and shoot length []. Notably, the effect was concentration-dependent, suggesting a dose-response relationship.
Q4: How does the phytotoxicity of this compound compare to other benzoxazinoids?
A: The phytotoxicity of this compound (Me-BOA) was directly compared to other benzoxazinoids, including 2-benzoxazolinone (BOA), 2-H-1, 4benzoxazin-3(4H)-one (H-BOA), 6-Methoxy-2-benzoxazolinone (M-BOA), and 6-Hydroxy-2-benzoxazolinone (Hy-BOA) []. The research indicated that Me-BOA and M-BOA exhibited the strongest inhibitory effects on weed growth, followed by Hy-BOA, H-BOA, and lastly, BOA. This suggests that the specific structural modifications within the benzoxazinoid family play a crucial role in their phytotoxic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
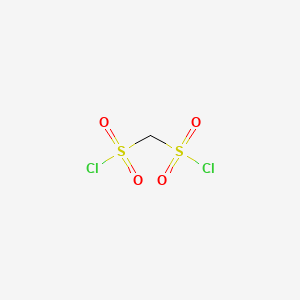
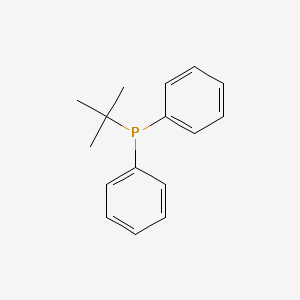


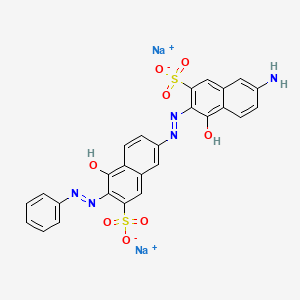

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)


